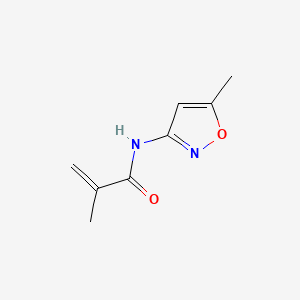
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is an organic compound characterized by the presence of an isocyanate group attached to an oxadiazole ring. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with phosgene to form an isocyanate intermediate, which is then reacted with an oxadiazole derivative to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processes that allow for large-scale synthesis. These processes often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity levels for industrial applications .
化学反应分析
Types of Reactions
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Urethanes and ureas formed from nucleophilic substitution reactions.
科学研究应用
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other isocyanates.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
3-(isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h5H,3H2,1-2H3 |
InChI 键 |
RJTWNLVQOONUFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NO1)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


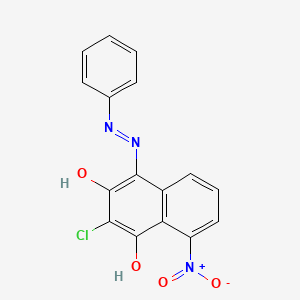
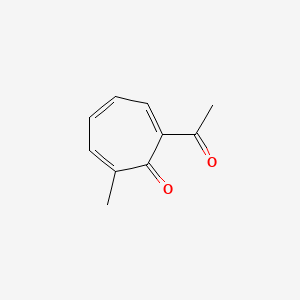

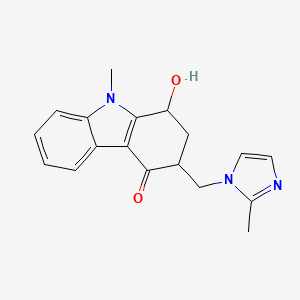
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
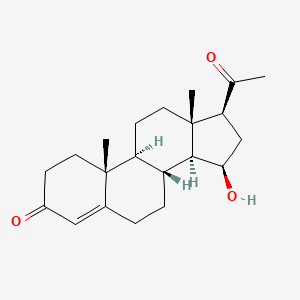
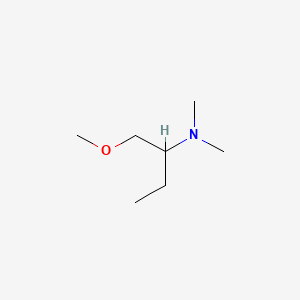
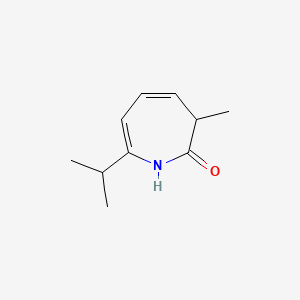
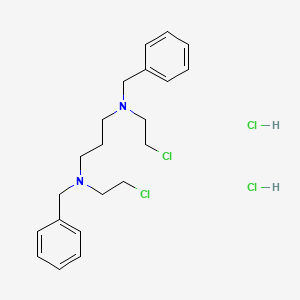
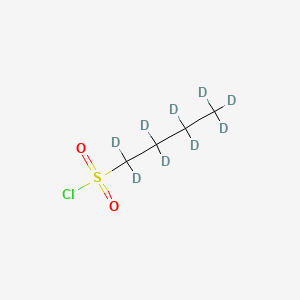
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
